
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine
Descripción general
Descripción
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine is a synthetic compound used in a variety of scientific research applications. It is an important building block in the synthesis of many pharmaceuticals and other compounds. This compound has a wide range of biochemical and physiological effects that are being explored in current research.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine serves as a key precursor in pharmaceutical synthesis. For instance, its derivatives have been utilized in the efficient synthesis of rosuvastatin, a widely used cholesterol-lowering drug. The synthesis involves a three-step preparation of functionalized 5-methylpyrimidine, showcasing an approach superior to existing methodologies due to its avoidance of metal catalysis and cryogenic conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).
Antiviral Research
Certain derivatives of 4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine have demonstrated antiviral properties. Compounds derived from modifications of this pyrimidine, specifically those with the presence of phosphonomethoxy groups, have shown inhibition against a range of viruses, including herpes simplex, cytomegalovirus, and HIV (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Influenza Research
In the context of influenza research, certain phenyl substituted derivatives of 4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine have been evaluated as inhibitors of influenza endonuclease, an enzyme crucial for the replication of influenza virus. These compounds have shown significant activity as endonuclease inhibitors, contributing to the development of new agents for influenza treatment (Sagong, Bauman, Patel, Das, Arnold, & LaVoie, 2014).
Anti-Tumor Activity
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine derivatives have also been investigated for their potential in cancer treatment. Some studies have synthesized and evaluated the anti-tumor activity of these compounds, particularly against leukemia cells, indicating the potential for development in anti-leukemia therapeutics (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Spectroscopic and Structural Studies
The compound and its derivatives have been subjects of extensive spectroscopic and structural studies. These investigations provide insights into the molecular and crystal structures, contributing to a better understanding of their properties and potential applications in various fields including medicinal chemistry (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHMEHMACAROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




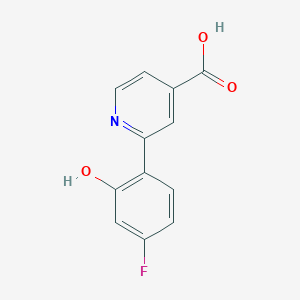
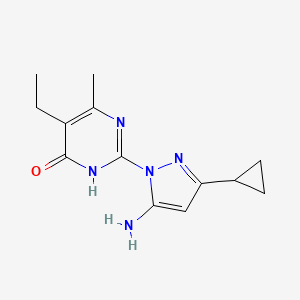
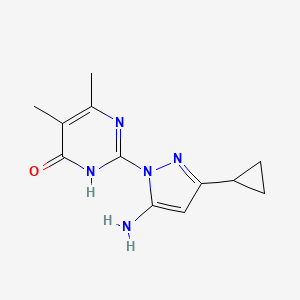
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
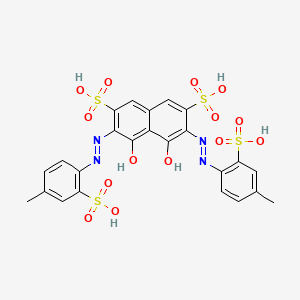
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
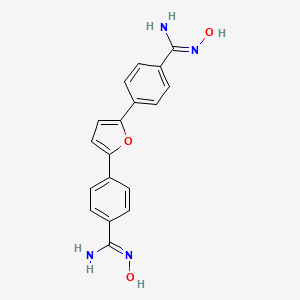
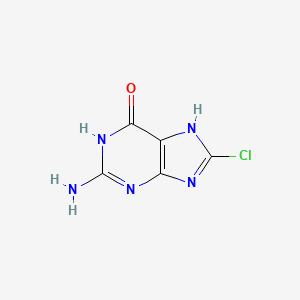


![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)